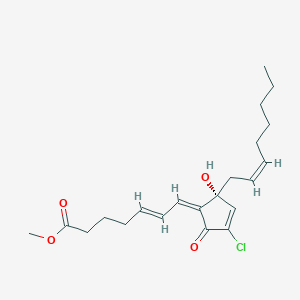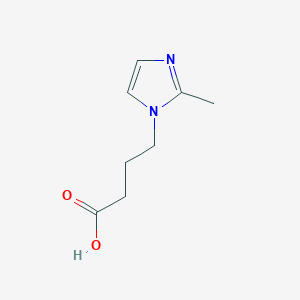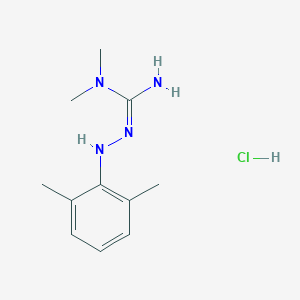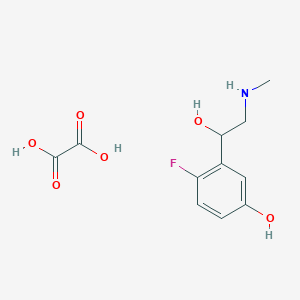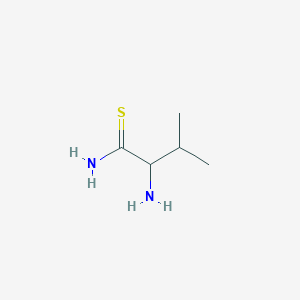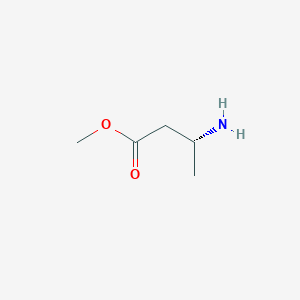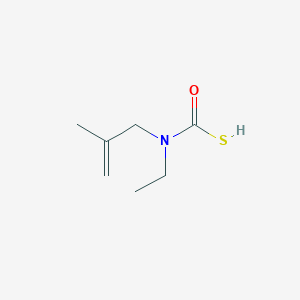
ethyl(2-methylprop-2-enyl)carbamothioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(2-methylprop-2-enyl)carbamothioic S-acid is a chemical compound that is commonly referred to as EPTC. It is a herbicide that is used to control weeds in various crops. EPTC is a member of the thiocarbamate family of herbicides and is commonly used in corn, soybean, and potato production.
作用機序
The mechanism of action of EPTC is through inhibition of the enzyme acetyl-CoA carboxylase (ACC). ACC is an enzyme that is involved in the synthesis of fatty acids. By inhibiting ACC, EPTC prevents the synthesis of fatty acids, which leads to the death of the plant.
Biochemical and Physiological Effects:
EPTC has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms if it enters waterways. EPTC is not persistent in soil and is broken down by microorganisms. It has a short half-life and does not accumulate in the environment.
実験室実験の利点と制限
EPTC is a widely used herbicide and has been extensively studied for its herbicidal properties. Its use in lab experiments is advantageous as it is readily available and has a well-established synthesis method. However, its use is limited to studies related to herbicidal properties and cannot be used for other applications.
将来の方向性
For research include the development of new herbicides, the study of the mechanism of action of EPTC, and the use of EPTC in combination with other herbicides.
合成法
EPTC is synthesized by reacting 2-methylpropene with carbon disulfide to form 2-methylprop-2-enyl dithiocarbamate. This is then reacted with ethanol to form ethyl(2-methylprop-2-enyl)carbamothioic S-acid. The synthesis method of EPTC is well-established and has been used for many years.
科学的研究の応用
EPTC has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds in various crops. EPTC has been shown to be effective in controlling annual grasses and broadleaf weeds. Its use has also been studied in non-crop areas such as golf courses and parks.
特性
CAS番号 |
102450-87-3 |
|---|---|
製品名 |
ethyl(2-methylprop-2-enyl)carbamothioic S-acid |
分子式 |
C7H13NOS |
分子量 |
159.25 g/mol |
IUPAC名 |
ethyl(2-methylprop-2-enyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H13NOS/c1-4-8(7(9)10)5-6(2)3/h2,4-5H2,1,3H3,(H,9,10) |
InChIキー |
KUXBWACANJWQAU-UHFFFAOYSA-N |
SMILES |
CCN(CC(=C)C)C(=O)S |
正規SMILES |
CCN(CC(=C)C)C(=O)S |
同義語 |
Carbamic acid, ethyl(2-methylallyl)thio- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







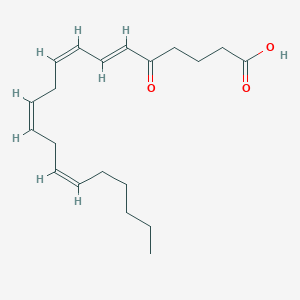
![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)
